molecular formula C20H14ClN3O2 B13124861 1-Amino-2-(4-aminoanilino)-8-chloroanthracene-9,10-dione CAS No. 88653-26-3

1-Amino-2-(4-aminoanilino)-8-chloroanthracene-9,10-dione

Cat. No.: B13124861
CAS No.: 88653-26-3
M. Wt: 363.8 g/mol
InChI Key: QKBNLWCQQMBDIG-UHFFFAOYSA-N
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Description

1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino and chloro groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene core, followed by the introduction of amino and chloro substituents through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a pharmacophore in drug design and development.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.

Mechanism of Action

The mechanism by which 1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing various biochemical pathways. Its ability to undergo redox reactions also plays a crucial role in its biological activity, affecting cellular processes such as oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Aminophenyl)amino)-9,10-anthraquinone: Similar in structure but lacks the chloro substituent.

    1-Amino-2-((4-methoxyphenyl)amino)-8-chloroanthracene-9,10-dione: Contains a methoxy group instead of an amino group.

    8-Chloro-1,2-diaminoanthracene-9,10-dione: Lacks the phenyl group.

Uniqueness

1-Amino-2-((4-aminophenyl)amino)-8-chloroanthracene-9,10-dione is unique due to the combination of its amino, chloro, and anthracene moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88653-26-3

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

1-amino-2-(4-aminoanilino)-8-chloroanthracene-9,10-dione

InChI

InChI=1S/C20H14ClN3O2/c21-14-3-1-2-12-16(14)20(26)17-13(19(12)25)8-9-15(18(17)23)24-11-6-4-10(22)5-7-11/h1-9,24H,22-23H2

InChI Key

QKBNLWCQQMBDIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3N)NC4=CC=C(C=C4)N

Origin of Product

United States

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